molecular formula C7H7IS B135421 3-Iodothioanisole CAS No. 130416-73-8

3-Iodothioanisole

Cat. No. B135421
M. Wt: 250.1 g/mol
InChI Key: YCGZIDJUDNEVQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several methods, such as the tert-Butyl hydroperoxide-initiated radical cyclization of 2-alkynylthioanisoles with sulfinic acids, leading to the formation of benzothiophenes . Additionally, the iodine(III)-catalyzed cycloaddition reaction for the construction of oxazoles and the Pd/Cu-catalyzed coupling followed by electrophilic cyclization to form 3-iodoindoles are relevant to the synthesis strategies that could be applied to 3-iodothioanisole. These methods demonstrate the potential for creating complex iodine-containing organic structures, which could be adapted for the synthesis of 3-iodothioanisole.

Molecular Structure Analysis

The molecular structure of 3-iodothioanisole can be inferred from the structural analysis of similar compounds. For example, the synthesis of 3-iodoindoles involves the formation of a C-N bond and subsequent iodination . The electrophilic cyclization of thiobutenynes to form 3-iodothiophenes also provides insights into the molecular structure and reactivity of iodine-containing heterocycles, which could be similar to the structure of 3-iodothioanisole.

Chemical Reactions Analysis

The chemical reactivity of iodine-containing compounds is highlighted in several studies. For instance, the electrophilic cyclization reactions and the iodine(III)-catalyzed cycloaddition demonstrate the versatility of iodine in facilitating the formation of new rings and bonds. These reactions are crucial for understanding the potential chemical behavior of 3-iodothioanisole in various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of iodo compounds can be complex. The synthesis and some properties of sulfate esters and sulfamates of iodothyronines provide an example of how iodine can affect the physical properties and reactivity of a molecule. The identification and quantification of 3-iodothyronamine metabolites also show how iodine-containing compounds can be metabolized and modified in biological systems, which could be relevant for the study of 3-iodothioanisole's properties.

Scientific Research Applications

Hemodynamic Effects in Potential Heart Donors

  • Study Objective : Assessing the effects of tri-iodothyronine (T3) and methylprednisolone on the hemodynamics of potential heart donors.
  • Key Findings : The administration of T3 did not significantly impact the cardiac output or heart retrieval rate in potential donors, suggesting no acute effect on cardiovascular function in this context (Venkateswaran et al., 2009).

Metabolic Syndrome Research

  • Study Objective : Investigating the potential of 3-iodothyronamine (T1AM) as an antiobesity drug.
  • Key Findings : T1AM exhibits properties that profoundly impact energy metabolism, indicating its potential utility in treating metabolic disturbances like obesity and neurodegenerative disorders (Rutigliano et al., 2020).

Effects on Thyroid Function

  • Study Objective : Exploring the effects of 3-T1AM on thyroid function and the hypothalamic-pituitary-thyroid (HPT) axis.
  • Key Findings : Repeated administration of 3-T1AM decreased thyroidal mRNA content related to thyroid hormone synthesis, suggesting a direct impact on the thyroid gland without involving the HPT axis (Schanze et al., 2017).

Neuroprotective and Anticonvulsant Effects

  • Study Objective : Investigating the potential neuroprotective and anticonvulsant effects of 3-iodothyroacetic acid (TA1), a T3 metabolite.
  • Key Findings : TA1 demonstrated anticonvulsant activity and protected neurons from excitotoxic damage, indicating its potential for clinical use in neurological disorders (Laurino et al., 2018).

Developmental Toxicity Studies

  • Study Objective : Comparing the developmental toxicities of pentachloroanisole (PCA) and pentachlorophenol (PCP) using zebrafish as a model.
  • Key Findings : The study indicated that both PCA and PCP can cause morphological deformities and potentially affect thyroid hormone levels and pathways, with PCP showing significantly higher developmental toxicity compared to PCA (Cheng et al., 2015).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 3-Iodothioanisole . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

properties

IUPAC Name

1-iodo-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGZIDJUDNEVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443800
Record name 3-Iodothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodothioanisole

CAS RN

130416-73-8
Record name 3-Iodothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20 ml of distilled water and 20 ml of 12 N hydrochloric acid are placed, with stirring, in a three-necked flask, and 10 ml of 3-methylthioaniline are then added using a dropping funnel. The mixture is warmed to ensure dissolution and is then cooled down to 5° C. 5.86 g of sodium nitrite dissolved in 15 ml of water are subsequently added slowly, using a dropping funnel, while maintaining the temperature between 5 and 8° C. 20 min after having completed the addition, 13.57 g of potassium iodide dissolved in 15 ml of water are added over a period of 10 min and the mixture is then stirred at room temperature for 15 h. The oil which forms is separated from the aqueous phase by decantation, and an aqueous solution of sodium thiosulphate is then added to it. The aqueous phase is decanted and the product is extracted with 100 ml of dichloromethane. The organic phase is washed with 100 ml of water, and the aqueous phase is adjusted to pH 9 with concentrated sodium hydroxide solution, and then separated off. The organic phase is washed with 2 times 100 ml of water, separated off, dried over magnesium sulphate, filtered and then concentrated to dryness under reduced pressure (50 kPa) at 40° C. The resulting product is purified by flash chromatography (eluent, cyclohexane) in order to yield 13 g of 3-iodo-1-methylthiobenzene in the form of a yellow liquid (Merck Silica 5719, Rf=0.8/cyclohexane).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5.86 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
13.57 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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